molecular formula C5H9N3O3 B022139 (2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester CAS No. 356048-04-9

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester

Cat. No. B022139
M. Wt: 159.14 g/mol
InChI Key: DHVROTCFBSIUDO-RXMQYKEDSA-N
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Description

The compound "(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester" is of interest in organic chemistry due to its azido group, which is a functional group known for its versatility in chemical synthesis. Azides are commonly used in the synthesis of nitrogen-containing compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of esters with complex functional groups like the azido and hydroxy groups involves multi-step chemical reactions. For instance, the synthesis of esters of 3-cyano-2-oxo-5,6-tri(tetra)methylene-1,2-dihydroisonicotinic and 2-amino-3-ethoxycarbonyl-5,6-tri(tetra)methyleneisonicotinic acids from 2-oxocyclopentyl(hexyl)glyoxylic acid esters and malonic acid derivatives could offer insights into analogous processes for synthesizing the target compound (Smirnova & Gavrilov, 1996).

Scientific Research Applications

Modification and Application of Carbohydrates

  • Anomeric Modification of Carbohydrates Using the Mitsunobu Reaction : This review focuses on the use of the Mitsunobu reaction for modifications of sugar hemiacetals, particularly at the anomeric position, leading mainly to anomeric esters or glycosides. Such modifications are crucial in glycosciences for understanding and manipulating the structural aspects of carbohydrates for various applications, including drug development and biopolymer synthesis (Hain et al., 2018).

Biodegradation and Environmental Impact

  • Natural Attenuation of Fatty Acid Methyl Esters (FAME) in Soil and Groundwater : This study discusses the environmental fate and effects of fatty acid methyl esters, particularly in the context of their use in biodiesel. FAME compounds are shown to be biodegradable under both aerobic and anaerobic conditions, which is significant for understanding their environmental impact and the mechanisms of natural attenuation in soil and groundwater (Thomas et al., 2017).

Analytical Methods for Contaminant Detection

  • Analytical Approaches for MCPD Esters and Glycidyl Esters in Food and Biological Samples : This review outlines the occurrence, analysis, and significance of MCPD esters and glycidyl esters as contaminants in processed edible oils and other foods. It discusses both direct and indirect analytical methods for their determination, which are crucial for ensuring food safety and understanding the metabolism and fate of these contaminants in biological systems (Crews et al., 2013).

Synthesis and Application in Drug Development

  • A Review on Biomass-derived Levulinic Acid for Application in Drug Synthesis : Levulinic acid and its derivatives are highlighted for their potential in synthesizing value-added chemicals and drugs. The review emphasizes the versatility of levulinic acid's functional groups in drug synthesis, highlighting its role in making drug synthesis more cost-effective and environmentally friendly (Zhang et al., 2021).

Safety And Hazards

While specific safety and hazard information for “(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester” is not available, it’s important to note that chemicals should always be handled with appropriate safety precautions. For example, some chemicals can cause skin or eye irritation, and some may be harmful if inhaled .

Future Directions

The future directions for research on “(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester” and similar compounds could involve exploring new synthesis methods, investigating their potential uses in various industries, and studying their physical and chemical properties in more detail .

properties

IUPAC Name

methyl (2R)-2-azido-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-5(3-9,7-8-6)4(10)11-2/h9H,3H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVROTCFBSIUDO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)OC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-Azido-3-hydroxy-2-methyl-propanoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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